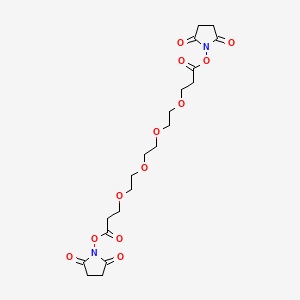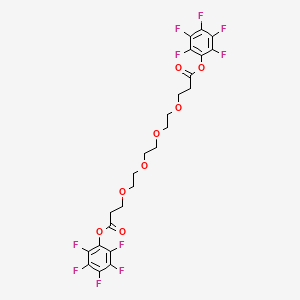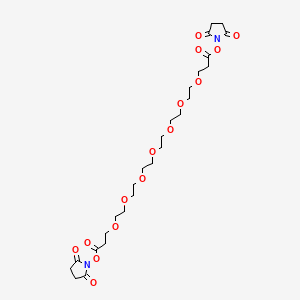![molecular formula C17H19FN4O5S B606244 2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide CAS No. 729607-74-3](/img/structure/B606244.png)
2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide
Overview
Description
HIV Integrase Inhibitors are a class of antiretroviral drugs designed to block the action of integrase, a viral enzyme that inserts the viral genome into the DNA of the host cell. This integration is a vital step in the replication of retroviruses, including the Human Immunodeficiency Virus (HIV). By inhibiting this process, these compounds can halt the further spread of the virus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HIV Integrase Inhibitors often involves the incorporation of specific chemical moieties that interact with the integrase enzyme. For instance, compounds incorporating a pyridine core have been extensively studied. The synthetic pathways typically involve multi-step processes, including the formation of key intermediates through reactions such as nucleophilic substitution and cyclization .
Industrial Production Methods: Industrial production of these inhibitors involves optimizing the synthetic routes for large-scale manufacturing. This includes the use of high-yield reactions, cost-effective reagents, and scalable processes. The production process must also ensure the purity and stability of the final product to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: HIV Integrase Inhibitors undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its activity.
Reduction: Reduction reactions can be used to introduce or modify specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis of these inhibitors.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile.
Major Products: The major products of these reactions are typically the final integrase inhibitor compounds, which are then purified and tested for their efficacy against HIV .
Scientific Research Applications
HIV Integrase Inhibitors have a wide range of applications in scientific research:
Chemistry: Used as model compounds to study enzyme inhibition and drug design.
Biology: Employed in research to understand the mechanisms of viral integration and replication.
Medicine: Integral to the development of antiretroviral therapies for the treatment of HIV/AIDS.
Industry: Utilized in the pharmaceutical industry for the production of antiretroviral drugs
Mechanism of Action
HIV Integrase Inhibitors work by binding to the integrase enzyme and blocking its ability to insert the viral DNA into the host cell’s genome. This action prevents the virus from replicating and spreading. The inhibitors target specific sites on the integrase enzyme, disrupting its function and halting the integration process .
Comparison with Similar Compounds
- Raltegravir
- Elvitegravir
- Dolutegravir
- Bictegravir
- Cabotegravir
Comparison: HIV Integrase Inhibitors are unique in their ability to specifically target the integrase enzyme, a critical component of the HIV replication cycle. Compared to other antiretroviral drugs, integrase inhibitors have shown favorable pharmacokinetic and pharmacodynamic properties, including high efficacy, safety, and ease of use. They are generally well-tolerated and have fewer drug-drug interactions compared to other classes of antiretrovirals .
Properties
IUPAC Name |
2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O5S/c1-21-16(25)14(23)13(15(24)19-10-11-4-6-12(18)7-5-11)20-17(21)22-8-2-3-9-28(22,26)27/h4-7,23H,2-3,8-10H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIWZCGZPBJWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(N=C1N2CCCCS2(=O)=O)C(=O)NCC3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025869 | |
| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
729607-74-3 | |
| Record name | BMS-707035 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0729607743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HIV Integrase Inhibitor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-707035 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PR4P7YOKT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q1: What is the mechanism of action of BMS-707035 against HIV-1?
A1: BMS-707035 is a potent HIV-1 integrase strand transfer inhibitor (INSTI). [, , , ] INSTIs like BMS-707035 specifically target the strand transfer step of HIV-1 integrase, preventing the integration of viral DNA into the host cell genome. This effectively blocks viral replication, making it a key target for antiretroviral therapy. [, ]
Q2: What is the current status of BMS-707035 in clinical development?
A2: While initially promising, BMS-707035 development was halted at the Phase II clinical trial stage. [] Despite this setback, the research surrounding BMS-707035 provided valuable insights for the development of other integrase inhibitors.
Q3: What are the structural features of BMS-707035 and similar compounds being investigated as HIV-1 integrase inhibitors?
A3: BMS-707035 belongs to a class of compounds that feature a 3-hydroxy-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one core. [] Researchers have synthesized and evaluated various derivatives within this chemical class, aiming to optimize their potency and pharmacological properties as HIV-1 integrase inhibitors.
Q4: How does the emergence of drug resistance impact the development of HIV-1 integrase inhibitors?
A4: The continuous development of new HIV-1 integrase inhibitors is crucial due to the potential for viral resistance. [] As HIV replicates under therapeutic pressure, mutations can arise in the integrase enzyme, leading to reduced susceptibility to existing inhibitors. This highlights the ongoing need for novel INSTIs with improved resistance profiles.
Q5: What are the future directions for research on HIV-1 integrase inhibitors?
A5: Future research will likely focus on developing new generations of HIV-1 integrase inhibitors with enhanced potency, improved resistance profiles, and more favorable pharmacokinetic properties. [, ] Understanding the structural basis of inhibitor binding and the mechanisms of resistance will be crucial for designing more effective therapeutic agents against HIV-1.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

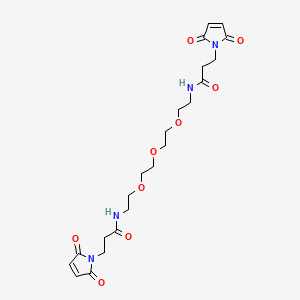
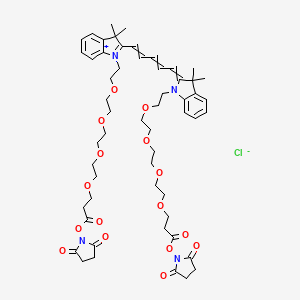
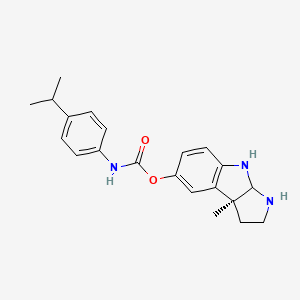


![9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate](/img/structure/B606171.png)


